

Application Notes and Protocols for SARS-CoV-2 In Situ Hybridization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SARS-CoV-2-IN-60

Cat. No.: B15583063

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the detection of SARS-CoV-2 viral RNA within cells and tissues using in situ hybridization (ISH) techniques. While a specific method termed "**SARS-CoV-2-IN-60**" was not identified in published literature, this document outlines established and effective methodologies for viral RNA visualization, such as standard fluorescence in situ hybridization (FISH) and advanced techniques like Hybridization Chain Reaction (HCR)-FISH.

In situ hybridization is a powerful technique that allows for the precise localization of viral RNA within the morphological context of the cell or tissue, providing valuable insights into viral tropism, replication dynamics, and pathogenesis that cannot be achieved with non-localizing methods like qPCR.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Available Methodologies for SARS-CoV-2 RNA Detection

Several ISH-based methods have been successfully employed for the detection of SARS-CoV-2 RNA:

- Fluorescence In Situ Hybridization (FISH): This is a widely used method that employs fluorescently labeled probes to bind to specific viral RNA sequences. A notable application

for SARS-CoV-2 is the "CoronaFISH" set of probes, which can distinguish between the positive-sense genomic RNA and the negative-sense replication intermediate.[4][5] This allows for the direct visualization of both the viral genome and active replication sites within the cytoplasm.[4]

- **RNAscope®:** This is a commercially available and highly specific ISH technology that utilizes a unique probe design to amplify the signal, enabling the detection of single RNA molecules. It has been successfully used to detect SARS-CoV-2 RNA in various sample types.[1][3]
- **Hybridization Chain Reaction (HCR)-FISH:** This method provides enzyme-free signal amplification with a high signal-to-noise ratio.[6][7][8] It uses initiator probes that bind to the target RNA and trigger the self-assembly of fluorescently labeled hairpin amplifiers, resulting in a bright signal.[6][9] This technique is highly sensitive and can be combined with immunofluorescence to simultaneously visualize viral RNA and host proteins.[7]

Data Presentation

Table 1: Comparison of Different In Situ Hybridization Techniques for Viral Detection

ISH Method	Target Viruses Detected (RNA)	Target Viruses Detected (DNA)	Relative Signal Intensity	Turnaround Time (including probe generation/ordering)	Reference
Self-designed DIG-labeled RNA probes	1 out of 4 (25%)	2 out of 3 (66.67%)	Moderate	~15 hours	[10]
Commercial DIG-labeled DNA probes	Not specified	2 out of 3 (66.67%)	Moderate	~7 hours	[10]
Commercial FISH-RNA probe mix	4 out of 4 (100%)	3 out of 3 (100%)	High	Probe ordering time + ~7 hours	[10]

Table 2: Quantitative Signal Analysis of CoronaFISH Probes for SARS-CoV-2

Probe Target	Relative Signal Intensity in Infected Cells	Signal in Uninfected Cells	Key Observation	Reference
Positive-strand RNA	Strong and localized in cytoplasm	Weak and diffuse	Detects genomic and subgenomic viral RNA.	[4]
Negative-strand RNA	Significantly lower than positive-strand	Weak and diffuse	Indicates sites of active viral replication.	[4]

Experimental Protocols

Protocol 1: Fluorescence In Situ Hybridization (FISH) for SARS-CoV-2 RNA in Cultured Cells

This protocol is a generalized procedure based on the principles of the "CoronaFISH" method.

[4][5]

Materials:

- SARS-CoV-2 infected cells on coverslips
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 70% Ethanol
- Probe Hybridization Buffer (e.g., 2x SSC, 10% dextran sulfate, 10% formamide)
- Probe Wash Buffer (e.g., 2x SSC, 10% formamide)
- Fluorescently labeled probes for SARS-CoV-2 positive or negative strand RNA

- 5x Saline-Sodium Citrate buffer with 0.1% Tween-20 (5x SSCT)
- DAPI stain
- Mounting medium

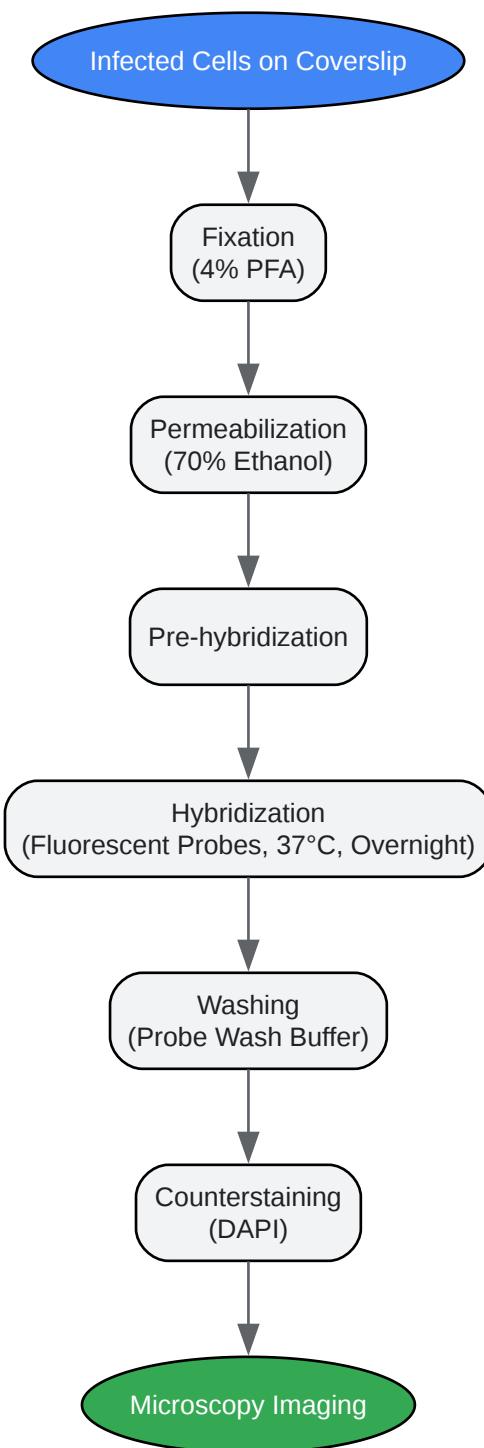
Procedure:

- Fixation: Wash cells twice with PBS. Fix with 4% PFA for 10 minutes at room temperature.
- Permeabilization: Wash twice with PBS. Permeabilize with 70% ethanol and store at 4°C for at least 1 hour (can be stored for longer).
- Pre-hybridization: Rehydrate cells in 2x SSC for 5 minutes. Add Probe Hybridization Buffer and incubate for 30 minutes at 37°C.[\[8\]](#)
- Hybridization: Prepare the probe solution by diluting the fluorescently labeled probes in the Probe Hybridization Buffer (e.g., 1.2 pmol of probe in 300 µL buffer).[\[8\]](#) Remove the pre-hybridization solution and add the probe solution. Incubate overnight (12-18 hours) in a humidified chamber at 37°C.[\[8\]](#)
- Washing: Remove the probe solution. Wash the cells four times for 15 minutes each with Probe Wash Buffer at 37°C.[\[8\]](#) Then, wash twice for 5 minutes each with 5x SSCT at room temperature.[\[8\]](#)
- Staining and Mounting: Stain the nuclei with DAPI in PBS for 5 minutes. Wash once with PBS. Mount the coverslip on a microscope slide using an appropriate mounting medium.
- Imaging: Visualize the fluorescent signal using a confocal or fluorescence microscope.

Protocol 2: Hybridization Chain Reaction (HCR)-FISH for SARS-CoV-2 RNA

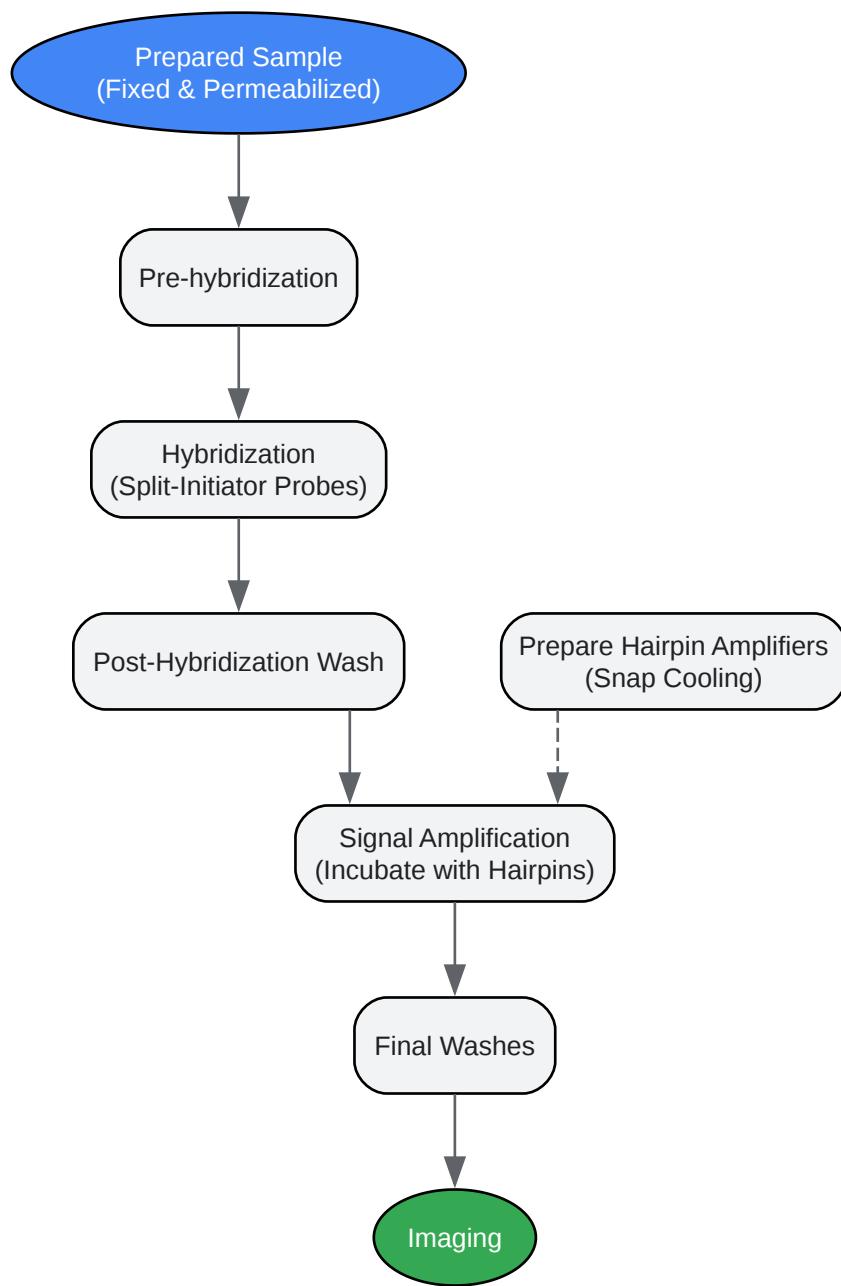
This protocol is based on the principles of HCR-FISH for sensitive RNA detection.[\[6\]](#)[\[7\]](#)

Materials:

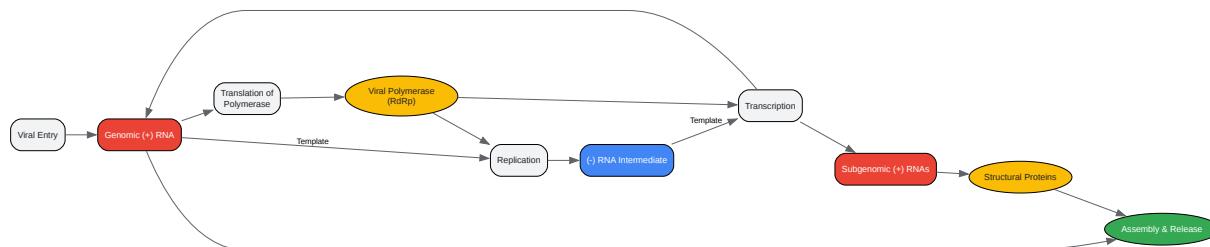

- Materials from Protocol 1

- HCR Probe Hybridization Buffer
- HCR Probe Wash Buffer
- HCR Amplification Buffer
- Split-initiator DNA probes for SARS-CoV-2
- Fluorescently labeled HCR hairpin amplifiers (e.g., H1 and H2)

Procedure:


- Fixation and Permeabilization: Follow steps 1 and 2 from Protocol 1.
- Pre-hybridization: Pre-hybridize the samples with HCR Probe Hybridization Buffer for 30 minutes at 37°C.
- Hybridization: Dilute the split-initiator probes in HCR Probe Hybridization Buffer (e.g., 4 pmol of each probe in 1 mL).^[8] Incubate with the sample overnight at 37°C.
- Post-Hybridization Washes: Remove excess probes by washing four times for 15 minutes each with HCR Probe Wash Buffer at 37°C. Then wash twice for 5 minutes with 5x SSCT at room temperature.
- Amplification: Prepare the hairpin amplifier solution by snap-cooling the fluorescently labeled H1 and H2 hairpins (heat to 95°C for 90 seconds and cool to room temperature in a dark drawer for 30 minutes). Dilute the cooled hairpins in HCR Amplification Buffer.
- Incubation: Add the hairpin amplifier solution to the samples and incubate in the dark for 1-2 hours at room temperature.
- Final Washes: Wash the samples several times with 5x SSCT to remove excess amplifiers.
- Staining and Mounting: Follow steps 6 and 7 from Protocol 1.

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for SARS-CoV-2 RNA detection using standard FISH.

[Click to download full resolution via product page](#)

Caption: Workflow for sensitive SARS-CoV-2 RNA detection using HCR-FISH.

[Click to download full resolution via product page](#)

Caption: Simplified SARS-CoV-2 replication cycle showing RNA targets for ISH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Standardization Protocol for the In Situ Detection of SARS-CoV2 RNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-generation Viral RNA/DNA in situ Hybridization Applications in Human Immunodeficiency Virus/Simian Immunodeficiency Virus Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of SARS-CoV-2 by RNAscope®in situ hybridization and immunohistochemistry techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]

- 5. Sensitive visualization of SARS-CoV-2 RNA with CoronaFISH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Visualization of SARS-CoV-2 using Immuno RNA-Fluorescence In Situ Hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Visualization of SARS-CoV-2 using Immuno RNA-Fluorescence In Situ Hybridization [jove.com]
- 9. Visualization of SARS-CoV-2 using Immuno RNA-Fluorescence In Situ Hybridization. | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for SARS-CoV-2 In Situ Hybridization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15583063#sars-cov-2-in-60-in-situ-hybridization-methods>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com